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2,3-Octanedione - 585-25-1

2,3-Octanedione

Catalog Number: EVT-289073
CAS Number: 585-25-1
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3-Octanedione is a volatile organic compound belonging to the diketone family. It is characterized by a distinct buttery, milky, or warmed-over aroma. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] 2,3-Octanedione has been identified as a significant aroma compound in various food products, including dairy, meat, fish, and certain fruits and vegetables. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, 2,3-Octanedione is often used as a marker for:

  • Authenticating meat products: It helps determine the feeding regimen of livestock, differentiating between pasture-raised and concentrate-fed animals. [, , , , , , , ]
  • Assessing food freshness: The presence and concentration of 2,3-Octanedione can indicate the freshness of meat and fish products during storage. [, , ]
  • Monitoring lipid oxidation: 2,3-Octanedione serves as a marker for lipid oxidation in food products, signaling potential flavor and quality deterioration. [, , , , , ]
Synthesis Analysis
  • Nitrosation: This classical method involves the nitrosation of 2-Octanone using isoamyl nitrite in the presence of hydrochloric acid, yielding 3-oximido-2-octanone. Subsequent hydrolysis of 3-oximido-2-octanone produces 2,3-Octanedione. [, ] This method achieved a total yield of 47%. [, ]
  • Photooxidative Degradation: 2,3-Octanedione can be formed as a byproduct during the photooxidative degradation of dimethyl furan fatty acids (DiMeFFA) present in dried herbs and vegetables. []
Molecular Structure Analysis
  • Oxidation: It can undergo further oxidation, leading to the formation of other volatile compounds like acetic acid and caproic acid. []
  • Hydrolysis: 2,3-Octanedione can be generated through the hydrolysis of its precursor compounds like 3-oximido-2-octanone [, ] and glycosidically bound volatiles in soybeans. []
  • Tafel Rearrangement: Electrochemical reduction of certain beta-ketoesters, proceeding through a cyclopropane intermediate, can yield 2,3-Octanedione as one of the products. []
Physical and Chemical Properties Analysis
  • Appearance: Colorless to pale yellow liquid. [, ]
  • Odor: Buttery, milky, or warmed-over aroma. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Boiling point: 172-173°C [, ]
  • Solubility: Soluble in organic solvents, slightly soluble in water. [, ]
Applications
  • Food Authenticity and Traceability:

    • Meat Products: 2,3-Octanedione is used as a biomarker to differentiate between pasture-fed and concentrate-fed animals, helping authenticate meat products and ensure accurate labeling. [, , , , , , , ] Higher concentrations of 2,3-Octanedione are typically found in the adipose tissue of pasture-fed animals, attributed to the consumption of green herbage rich in precursors like linolenic acid. [, , , , , , , ]
    • Dairy Products: While not extensively studied in dairy products, the presence of 2,3-Octanedione can potentially indicate the feeding practices of dairy cows, impacting milk flavor profiles. []
  • Food Quality and Freshness Assessment:

    • Meat and Fish: Monitoring 2,3-Octanedione levels can serve as an indicator of freshness in meat and fish products. [, , ] As these products age or deteriorate, lipid oxidation increases, leading to a rise in 2,3-Octanedione concentration, which correlates with undesirable "warmed-over flavor" (WOF). [, , ]
    • Dried Herbs and Vegetables: The presence of 2,3-Octanedione in dried herbs and vegetables, while not necessarily indicating spoilage, can be indicative of the extent of photooxidative degradation of dimethyl furan fatty acids, impacting flavor quality. []
  • Understanding Lipid Oxidation Processes:

    • Food Science: 2,3-Octanedione serves as a marker for lipid oxidation in various food products. [, , , , , ] Monitoring its formation helps in understanding the mechanisms and factors influencing lipid oxidation, allowing for the development of strategies to mitigate undesirable flavor changes and extend shelf-life.
    • Biological Systems: While research is ongoing, the presence of 2,3-Octanedione in biological samples like breath condensate has shown potential as a non-invasive marker for oxidative stress and certain disease states like liver failure. []

Hexanal

Relevance: Hexanal is frequently mentioned alongside 2,3-octanedione as a marker compound for lipid oxidation and the development of WOF in meat [, ]. Elevated levels of both compounds are associated with undesirable flavor changes in meat products. This suggests a common formation pathway or similar mechanisms contributing to their generation during storage or processing. Studies examining the impact of processing techniques on meat quality frequently analyze both hexanal and 2,3-octanedione to assess the effectiveness of interventions in mitigating oxidative deterioration [, ].

1-Octen-3-ol

Relevance: 1-Octen-3-ol is discussed in conjunction with 2,3-octanedione in several studies investigating the flavor profiles of meat and fish [, , ]. Both compounds are volatile and contribute to the overall aroma of these products. Depending on the study, they can be associated with desirable or undesirable flavors. Their relative concentrations, influenced by factors like cooking methods, storage conditions, and animal diet, can impact the final sensory quality.

(E,E)-2,4-Decadienal

Relevance: (E,E)-2,4-Decadienal is identified alongside 2,3-octanedione in research examining the impact of cooking methods and animal diet on the flavor profile of meat [, ]. Both compounds are important contributors to cooked meat aroma and are influenced by factors like cooking temperature, duration, and the fatty acid composition of the meat. Their relative concentrations can impact the sensory attributes of the final product.

Nonanal

Relevance: Nonanal is often mentioned with 2,3-octanedione in studies analyzing the volatile compounds in meat [, , ]. Both are significant contributors to meat aroma and are influenced by factors like animal diet and meat processing techniques. The relative concentrations of these volatile compounds can provide insights into the quality and flavor characteristics of the meat.

3-Methyl-2,4-Nonanedione

Relevance: 3-Methyl-2,4-nonanedione is relevant due to its structural similarity to 2,3-octanedione, both being diketones []. While not directly analyzed in the same studies provided, its presence in other food contexts and its similar chemical structure make it a relevant compound for comparison. Understanding the behavior and impact of related diketones like 3-methyl-2,4-nonanedione on flavor can provide insights into the role of 2,3-octanedione in food systems.

Skatole

Relevance: Skatole is investigated in conjunction with 2,3-octanedione in studies exploring the volatile compounds in beef [, ]. While structurally unrelated, both compounds are investigated as potential biomarkers of animal diet, particularly for differentiating between pasture-fed and concentrate-fed animals. Their presence and concentrations in meat can provide insights into the rearing conditions and feeding practices employed in animal production.

2-Pentylfuran

Relevance: 2-Pentylfuran is identified along with 2,3-octanedione in research examining the impact of feed composition on the volatile profiles of cooked lamb meat [, ]. The concentrations of both compounds were influenced by the inclusion of dried distillers grains with solubles (DDGS) in the animal diet. These findings suggest that dietary modifications can affect the formation of specific volatile compounds during cooking, which in turn, can influence the sensory attributes of the final product.

Methylpyrazine

Relevance: Methylpyrazine, similar to 2,3-octanedione, is a volatile compound found in cooked meat and contributes to its overall aroma profile [, ]. Both compounds are influenced by factors such as cooking methods and animal diet. Their relative concentrations can impact the sensory characteristics of the final product.

2-Heptanone

Relevance: 2-Heptanone, like 2,3-octanedione, contributes to the overall aroma profile of cooked meat and is influenced by dietary factors []. The inclusion of dried distillers grains with solubles (DDGS) in lamb diets was found to influence the concentration of both 2-heptanone and 2,3-octanedione in the final cooked meat product.

Properties

CAS Number

585-25-1

Product Name

2,3-Octanedione

IUPAC Name

octane-2,3-dione

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3

InChI Key

XCBBNTFYSLADTO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C(=O)C

Solubility

Soluble in non-polar solvents
Soluble (in ethanol)

Canonical SMILES

CCCCCC(=O)C(=O)C

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